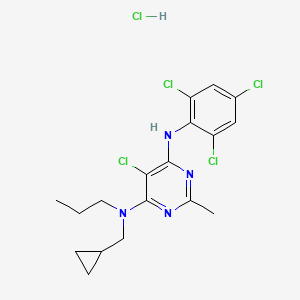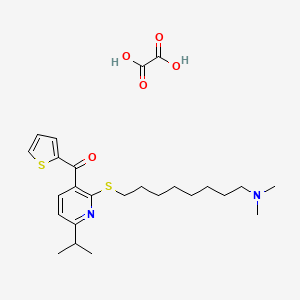![molecular formula C23H16ClN3O6S B560285 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid CAS No. 331002-70-1](/img/structure/B560285.png)
2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PT1 is an activator of AMP-activated protein kinase (AMPK) that directly activates the inactive truncated forms of AMPK monomers α1335, α1394, and α2398 in a dose-dependent manner (EC50s = ~ 8, 8, and 12 µM, respectively). It stimulates the α1β1γ1 AMPK heterotrimer with an EC50 value of 0.3 μM. PT1 dose-dependently increases phosphorylation of AMPK and its downstream substrate, acetyl-CoA carboxylase, without increasing the cellular AMP:ATP ratio in L6 myotubes. In HepG2 liver cells, PT1 lowers lipid content through AMPK activation. PT1 induces autophagy in cardiomyocytes after oxygen glucose deprivation/reoxygenation, resulting in improved cell survival.
AMP-activated protein kinase (AMPK) activator. Stimulates AMPK heterotrimer (α1β1γ1) activity (EC50 = 0.3 μM). Selectively increases the activity of γ1- but not γ3-containing complexes. Thought to directly activate AMPK by antagonizing autoinhibition.
科学的研究の応用
Antidiabetic Activity : This compound, referred to as PT-1, has shown potential antidiabetic activity. It functions by attenuating the autoinhibition of AMPK, a major target for novel antidiabetic drugs. Benzothiazole derivatives structurally related to PT-1 have been synthesized, demonstrating increased glucose uptake in an AMPK-dependent manner, suggesting its utility in antidiabetic drug development (Meltzer-Mats et al., 2013).
Anticancer and Antimicrobial Studies : Research on related compounds has been conducted in the field of anticancer and antimicrobial activities. For example, a novel thiazolyl azo ligand and its metal complexes have shown good anticancer activity against breast carcinoma cell lines, highlighting the potential of such compounds in cancer treatment (Waheeb et al., 2021).
Synthesis of New Monomers for Polybenzimidazoles : The compound's derivatives have been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, which are materials with significant industrial and commercial applications (Begunov & Valyaeva, 2015).
Antimicrobial Activity : Substituted derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, showing potential against various bacteria and fungi, which could have implications in developing new antimicrobial agents (Chaitanya et al., 2017).
Potential Anti-Leishmanial Drug : Some nitroaromatic compounds structurally related to this chemical have been synthesized and evaluated for their anti-leishmanial activity. Their biological activity suggests potential for veterinary use as anti-leishmanial drugs (Dias et al., 2015).
Cardioprotective Effects : The compound PT1 has been studied for its protective efficacy on cardiomyocytes after ischemia, suggesting its potential as a therapeutic agent for myocardial ischemia (Huang et al., 2016).
特性
IUPAC Name |
2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHRCOIONCZINZ-JMIUGGIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
Q & A
Q1: How does PT1 interact with its target and what are the downstream effects?
A: PT1 functions as an agonist of 5′-adenosine monophosphate-activated protein kinase (AMPK). [] This interaction leads to the activation of the AMPK signaling pathway. AMPK activation is known to induce autophagy, a cellular process that plays a crucial role in degrading and recycling damaged components within cells. [] In the context of myocardial ischemia, autophagy is considered a protective mechanism against cell death caused by oxygen and nutrient deprivation. []
Q2: What evidence suggests that PT1's cardioprotective effect is linked to autophagy?
A: The research demonstrates that inhibiting autophagy negates the protective effect of PT1 on cardiomyocytes subjected to oxygen glucose deprivation/reoxygenation (OGD/R). [] This finding strongly suggests that PT1's ability to promote cell survival under ischemic conditions is directly related to its capacity to induce autophagy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


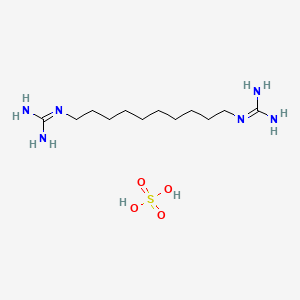

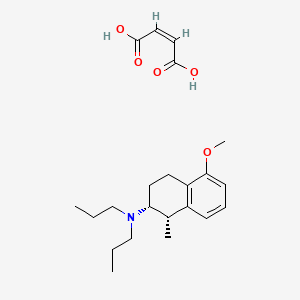

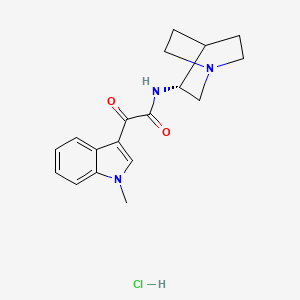
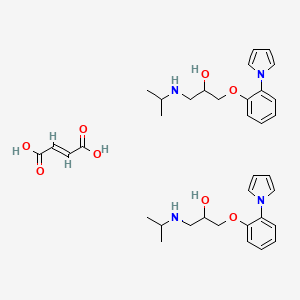

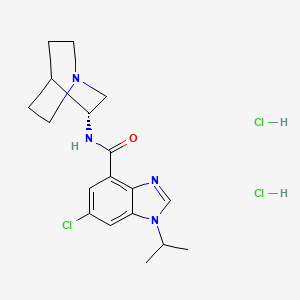

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

